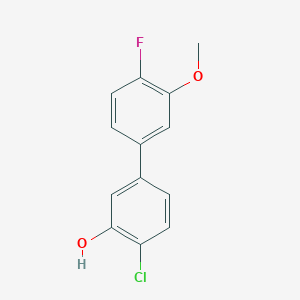
3-Chloro-5-(3-chloro-5-methylphenyl)phenol, 95%
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Chloro-5-(3-chloro-5-methylphenyl)phenol, 95% (3-C5-CMP) is a synthetic compound that has been studied for its potential applications in various scientific research fields. It is a white crystalline solid with a melting point of 114-115 °C and a density of 1.25 g/cm3. 3-C5-CMP is a highly reactive molecule that has been used in a variety of laboratory experiments, including synthesis, spectroscopy, and catalysis.
Mecanismo De Acción
3-Chloro-5-(3-chloro-5-methylphenyl)phenol, 95% has been shown to interact with a variety of biological targets, including enzymes and receptors. It has been found to inhibit the activity of certain enzymes, such as cytochrome P450, as well as to modulate the activity of certain receptors, such as the 5-HT3 receptor.
Biochemical and Physiological Effects
3-Chloro-5-(3-chloro-5-methylphenyl)phenol, 95% has been found to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes, such as cytochrome P450, and to modulate the activity of certain receptors, such as the 5-HT3 receptor. Additionally, it has been found to have anti-inflammatory and anti-cancer effects, as well as to have an effect on the metabolism of certain drugs.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
3-Chloro-5-(3-chloro-5-methylphenyl)phenol, 95% has several advantages for use in laboratory experiments. It has a high reactivity, making it suitable for use in a variety of reactions. It is also relatively inexpensive, making it a cost-effective reagent for laboratory experiments. Additionally, 3-Chloro-5-(3-chloro-5-methylphenyl)phenol, 95% is relatively stable, making it suitable for use in long-term experiments. However, 3-Chloro-5-(3-chloro-5-methylphenyl)phenol, 95% is highly reactive and can be toxic if not handled properly, making it unsuitable for use in experiments involving human subjects.
Direcciones Futuras
The potential applications of 3-Chloro-5-(3-chloro-5-methylphenyl)phenol, 95% are vast and varied. It has potential applications in the development of new drugs and other therapeutics, as well as in the study of enzyme and receptor mechanisms. Additionally, 3-Chloro-5-(3-chloro-5-methylphenyl)phenol, 95% has potential applications in the development of new methods of spectroscopy and catalysis, as well as in the study of the metabolism of certain drugs. Finally, 3-Chloro-5-(3-chloro-5-methylphenyl)phenol, 95% has potential applications in the study of the biochemical and physiological effects of various compounds.
Métodos De Síntesis
3-Chloro-5-(3-chloro-5-methylphenyl)phenol, 95% can be synthesized using a variety of methods, including the reaction of 3-chloro-5-methylphenol with sodium hydroxide and an aqueous solution of hydrochloric acid. The reaction is carried out in an inert atmosphere and yields a white crystalline solid.
Aplicaciones Científicas De Investigación
3-Chloro-5-(3-chloro-5-methylphenyl)phenol, 95% has been used in various scientific research applications, including spectroscopy, catalysis, and synthesis. It has been used in the synthesis of various compounds, including peptides and nucleotides, as well as in the study of the properties of enzymes. Additionally, 3-Chloro-5-(3-chloro-5-methylphenyl)phenol, 95% has been used in the study of the mechanism of action of certain drugs, such as antifungals and antibiotics.
Propiedades
IUPAC Name |
3-chloro-5-(3-chloro-5-methylphenyl)phenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10Cl2O/c1-8-2-9(4-11(14)3-8)10-5-12(15)7-13(16)6-10/h2-7,16H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFUOIJIMKADQHT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)Cl)C2=CC(=CC(=C2)Cl)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10Cl2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00686005 |
Source


|
| Record name | 3',5-Dichloro-5'-methyl[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00686005 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
253.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Chloro-5-(3-chloro-5-methylphenyl)phenol | |
CAS RN |
1261920-65-3 |
Source


|
| Record name | 3',5-Dichloro-5'-methyl[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00686005 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














